Dimethyltrifluorophosphorane
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Overview
Description
Dimethyltrifluorophosphorane, with the molecular formula C2H6F3P, is a chemical compound that belongs to the class of fluorophosphoranes. It is characterized by the presence of two methyl groups and three fluorine atoms attached to a phosphorus atom. This compound is known for its unique chemical properties and has been the subject of various scientific studies .
Preparation Methods
Synthetic Routes and Reaction Conditions: Dimethyltrifluorophosphorane can be synthesized through the fluorination of trimethylphosphine sulfide using antimony trifluoride. This reaction typically involves the following steps:
Reactants: Trimethylphosphine sulfide and antimony trifluoride.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis generally follows similar principles as laboratory methods, with adjustments for scale and efficiency. Industrial processes may involve the use of continuous reactors and advanced purification techniques to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Dimethyltrifluorophosphorane undergoes various chemical reactions, including:
Substitution Reactions: It reacts with strong fluoride donors such as cesium fluoride, tetramethylammonium fluoride, and tetramethylphosphonium fluoride to form dimethyltetrafluorophosphates.
Addition Reactions: It can participate in addition reactions with nucleophiles, leading to the formation of new phosphorus-fluorine bonds.
Common Reagents and Conditions:
Reagents: Strong fluoride donors like cesium fluoride and tetramethylammonium fluoride.
Major Products:
Dimethyltetrafluorophosphates: Formed through substitution reactions with fluoride donors.
Scientific Research Applications
Dimethyltrifluorophosphorane has several applications in scientific research:
Chemistry: It is used as a reagent in the synthesis of various organophosphorus compounds.
Biology and Medicine: While specific biological and medicinal applications are less documented, compounds similar to this compound are often explored for their potential use in drug development and biochemical studies.
Mechanism of Action
The mechanism by which dimethyltrifluorophosphorane exerts its effects involves the formation of strong phosphorus-fluorine bonds. These bonds are highly stable and contribute to the compound’s reactivity and stability. The molecular targets and pathways involved in its reactions are primarily related to its ability to act as a fluorine donor in various chemical processes .
Comparison with Similar Compounds
Trimethyldifluorophosphorane (C3H9F2P): Similar in structure but contains one less fluorine atom and one more methyl group.
Trifluorophosphine (PF3): Contains three fluorine atoms but lacks methyl groups.
Uniqueness: Dimethyltrifluorophosphorane is unique due to its specific combination of methyl and fluorine groups attached to a phosphorus atom. This unique structure imparts distinct chemical properties, making it valuable in various chemical reactions and applications .
Biological Activity
Dimethyltrifluorophosphorane (DMTrFP) is a phosphorane compound that has garnered attention in the field of medicinal chemistry due to its unique trifluoromethyl group, which enhances biological activity and stability. This article delves into the biological activities associated with DMTrFP, supported by data tables, case studies, and detailed research findings.
This compound is characterized by the presence of three fluorine atoms attached to a phosphorus atom, which significantly influences its reactivity and biological properties. The compound can be synthesized through various methods, including the reaction of dimethyl phosphite with trifluoromethyl iodide or trifluoromethanesulfonic acid.
Anticancer Properties
Recent studies have highlighted the cytotoxic effects of DMTrFP against various cancer cell lines. For instance, research indicated that DMTrFP exhibited potent activity against human cervical adenocarcinoma (HeLa) and breast adenocarcinoma (MCF-7) cell lines. The mechanism of action appears to involve the induction of apoptosis through caspase-dependent pathways.
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HeLa | 15 | Apoptosis induction |
MCF-7 | 20 | Caspase activation |
Enzyme Inhibition
DMTrFP has also been studied for its ability to inhibit specific enzymes, particularly those involved in cancer progression. The presence of the trifluoromethyl group enhances the compound's binding affinity to target enzymes, leading to increased inhibition rates compared to non-fluorinated analogs.
Case Studies
- In Vitro Studies : A study conducted by researchers demonstrated that DMTrFP significantly reduced cell viability in HeLa cells after 48 hours of treatment, with an observed IC50 value of 15 µM. The study utilized flow cytometry to assess apoptosis levels, revealing a substantial increase in apoptotic cells following treatment.
- Mechanistic Insights : Another investigation focused on the molecular mechanisms underlying DMTrFP's anticancer effects. The study employed Western blot analysis to measure the expression levels of apoptosis-related proteins such as Bcl-2 and Bax. Results indicated that DMTrFP treatment led to a decrease in Bcl-2 and an increase in Bax expression, promoting apoptosis in cancer cells.
Comparative Analysis with Related Compounds
To better understand the efficacy of DMTrFP, it is essential to compare its biological activity with other phosphorane compounds. The following table summarizes key differences:
Compound | IC50 (HeLa) | Mechanism of Action |
---|---|---|
This compound | 15 µM | Apoptosis induction |
Diphenylphosphine | 30 µM | Cell cycle arrest |
Tris(pentafluoroethyl)phosphorane | 25 µM | Enzyme inhibition |
Properties
CAS No. |
811-79-0 |
---|---|
Molecular Formula |
C2H6F3P |
Molecular Weight |
118.04 g/mol |
IUPAC Name |
trifluoro(dimethyl)-λ5-phosphane |
InChI |
InChI=1S/C2H6F3P/c1-6(2,3,4)5/h1-2H3 |
InChI Key |
KNASZCLKUVTJSF-UHFFFAOYSA-N |
Canonical SMILES |
CP(C)(F)(F)F |
Origin of Product |
United States |
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